5-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole
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Overview
Description
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and isopropyl bromide.
Alkylation Reaction: The 5-chloroindole undergoes an alkylation reaction with isopropyl bromide in the presence of a strong base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the chlorine atom or modifying the isopropyl group.
Scientific Research Applications
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and protein interactions.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition can lead to the disruption of cellular processes involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: Lacks the isopropyl group but shares the chlorine substitution at the 5th position.
3-Isopropylindole: Lacks the chlorine atom but has the isopropyl group at the 3rd position.
5-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the isopropyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |
InChI Key |
CDCMUFKCXIOWEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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